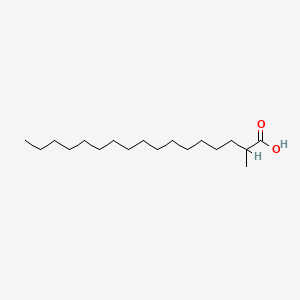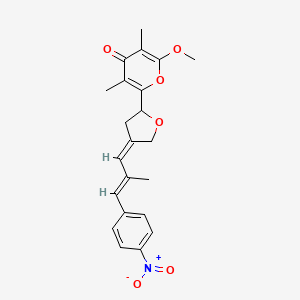
Aureothin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aureothin is a complex organic compound with a unique structure that includes a pyran ring, an oxolane ring, and various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aureothin typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the pyran ring, the introduction of the oxolane ring, and the addition of various substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Industrial methods may also involve continuous flow processes to improve efficiency and scalability.
化学反应分析
Types of Reactions
Aureothin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
Aureothin has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a drug for treating various diseases. Preclinical and clinical studies would be necessary to evaluate its safety and efficacy.
Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Aureothin depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s structure allows it to interact with multiple targets, potentially resulting in a range of biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pyran and oxolane derivatives with various substituents. Examples include:
- 2-methoxy-3-methylpyrazine
- 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Uniqueness
The uniqueness of Aureothin lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
属性
分子式 |
C22H23NO6 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10- |
InChI 键 |
GQKXCBCSVYJUMI-RCGCBBHSSA-N |
手性 SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |
规范 SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |
同义词 |
alloaureothin aureothin mycolutein |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


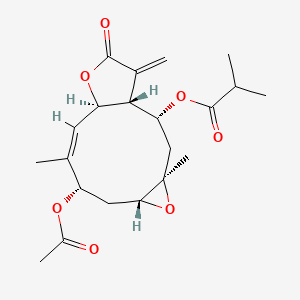
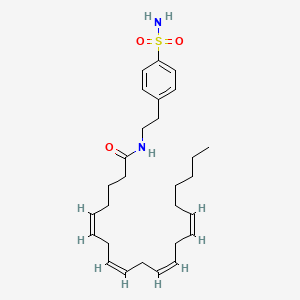
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
![[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride](/img/structure/B1237195.png)
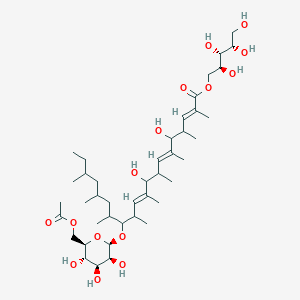
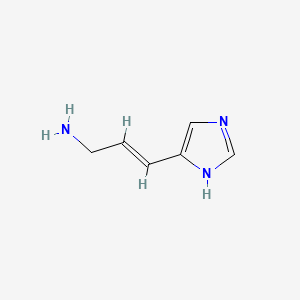
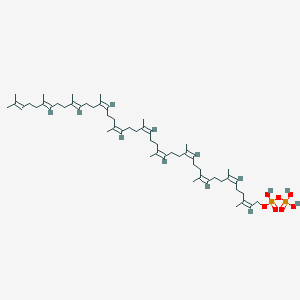
![4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol](/img/structure/B1237200.png)
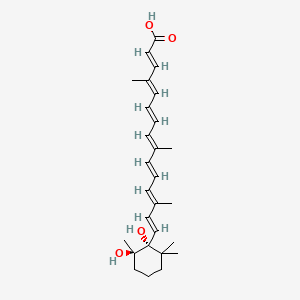
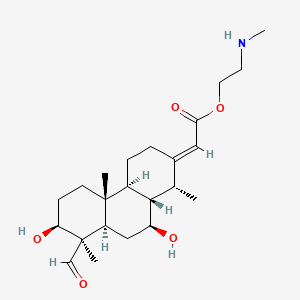
![4-[2-(Allyloxy)vinyl]-1,2-dimethoxybenzene](/img/structure/B1237203.png)
